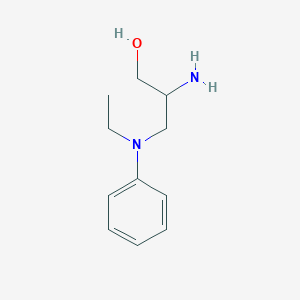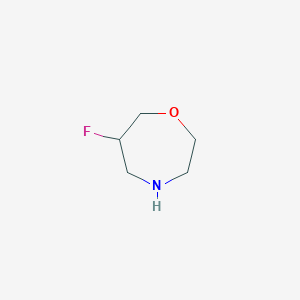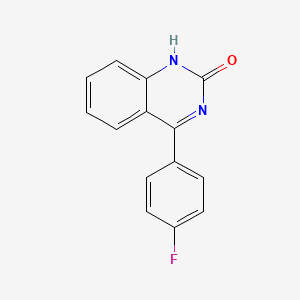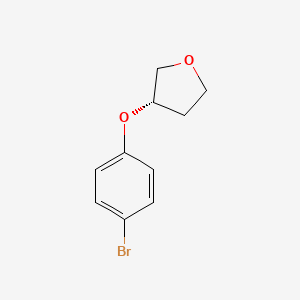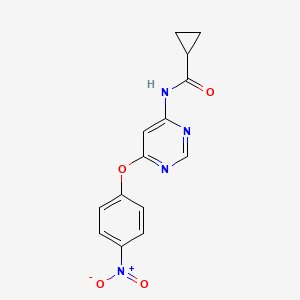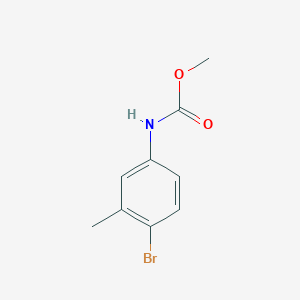
Methyl (4-bromo-3-methylphenyl)carbamate
描述
Methyl (4-bromo-3-methylphenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a bromine atom at the 4th position and a methyl group at the 3rd position on the phenyl ring, along with a carbamic acid methyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-bromo-3-methylphenyl)carbamate typically involves the reaction of 4-bromo-3-methylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-bromo-3-methylphenol and methyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. A suitable solvent, such as dichloromethane or toluene, is used to dissolve the reactants.
Catalysts: A base catalyst, such as triethylamine, is often employed to facilitate the reaction.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced techniques, such as automated reactors and real-time monitoring, are employed to ensure consistent product quality.
化学反应分析
Types of Reactions
Methyl (4-bromo-3-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the phenyl ring.
科学研究应用
Methyl (4-bromo-3-methylphenyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its pharmacokinetic and pharmacodynamic properties are evaluated to determine its suitability for clinical use.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of Methyl (4-bromo-3-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, the compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes.
相似化合物的比较
Similar Compounds
(4-Bromo-3-methyl-phenyl)-carbamic acid ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester group.
(4-Bromo-3-methyl-phenyl)-carbamic acid propyl ester: Similar structure with a propyl ester group.
(4-Bromo-3-methyl-phenyl)-carbamic acid butyl ester: Similar structure with a butyl ester group.
Uniqueness
Methyl (4-bromo-3-methylphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom and the methyl group on the phenyl ring, along with the carbamic acid methyl ester functional group, makes it a versatile compound for various applications.
属性
分子式 |
C9H10BrNO2 |
|---|---|
分子量 |
244.08 g/mol |
IUPAC 名称 |
methyl N-(4-bromo-3-methylphenyl)carbamate |
InChI |
InChI=1S/C9H10BrNO2/c1-6-5-7(3-4-8(6)10)11-9(12)13-2/h3-5H,1-2H3,(H,11,12) |
InChI 键 |
KRDYYFSCNRUHQT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)NC(=O)OC)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

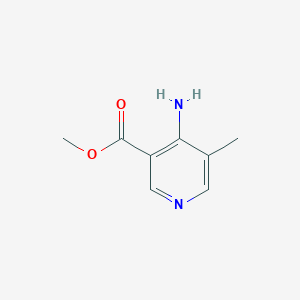
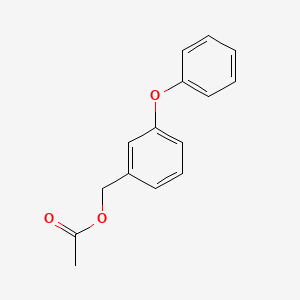
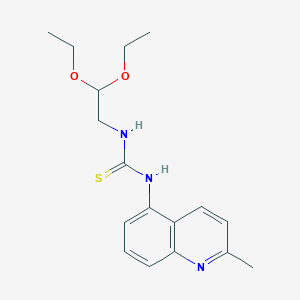
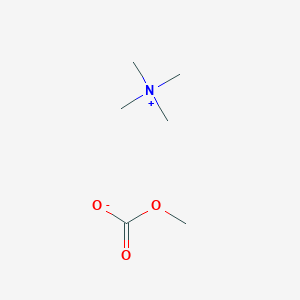
![4-(4-Pentynyloxy)-7H-furo[3,2-g][1]benzopyran-7-on](/img/structure/B8640629.png)
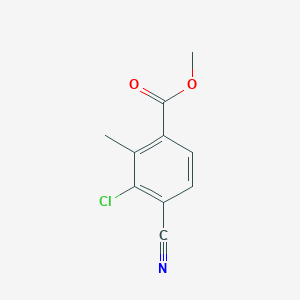
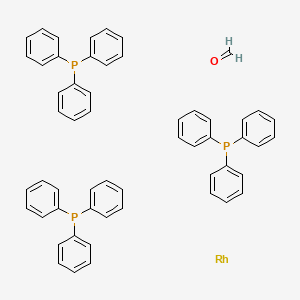
![Methyl 2-[(2,4-dichlorophenyl)methylidene]-3-oxobutanoate](/img/structure/B8640641.png)
